molecular formula C9H15Br6O4P B102995 tris(1,3-dibromopropan-2-yl) phosphate CAS No. 18713-51-4

tris(1,3-dibromopropan-2-yl) phosphate

Cat. No.: B102995
CAS No.: 18713-51-4
M. Wt: 697.6 g/mol
InChI Key: RZEYUZWXPABTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tris(1,3-dibromopropan-2-yl) phosphate is an organobromine phosphate ester historically used as a flame retardant. Its use in children's pajamas was discontinued after studies identified it as a mutagen and found its metabolites in the urine of children wearing treated fabrics . This established it as a compound of significant toxicological interest. Researchers utilize this chemical to study the mechanisms and effects of brominated flame retardants, serving as a model compound for investigating mutagenicity, metabolic pathways, and systemic exposure in biological systems . Its historical application and subsequent regulatory action make it a valuable reference standard in environmental and analytical chemistry for monitoring and understanding the fate and persistence of similar compounds.

Properties

CAS No.

18713-51-4

Molecular Formula

C9H15Br6O4P

Molecular Weight

697.6 g/mol

IUPAC Name

tris(1,3-dibromopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2

InChI Key

RZEYUZWXPABTCN-UHFFFAOYSA-N

SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

Canonical SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

Other CAS No.

18713-51-4

Origin of Product

United States

Preparation Methods

Reactant Preparation and Mixing

The reaction begins with dissolving 2,3-dibromopropanol and the tertiary amine in an inert solvent. Vigorous agitation is critical to maintain homogeneity, particularly during the exothermic addition of POCl₃. The patent specifies directing the POCl₃ stream toward the agitator shaft to minimize localized overheating, which could degrade the reactants.

Temperature Control and Reaction Kinetics

The reaction temperature is maintained between 0°C and 85°C, with optimal yields observed at 60°C. Lower temperatures (0–10°C) slow the reaction but reduce side products, while higher temperatures accelerate completion. For instance, at 60°C, the reaction concludes within 1 hour, compared to 15 hours at ambient temperatures.

Work-Up and Purification

Post-reaction, the mixture is washed with aqueous HCl to extract the amine hydrochloride, followed by neutralization with dilute ammonia. Emulsions formed during washing are resolved by adding excess solvent or ammonia. The organic phase containing TDBPP is then distilled under reduced pressure (20–50 mm Hg) to isolate the product as a viscous liquid.

Optimization of Reaction Conditions

Impact of Amine Selection

The choice of tertiary amine significantly affects reaction efficiency. Pyridine derivatives, such as β-picoline and γ-picoline, outperform aliphatic amines due to their resistance to quaternization. Table 1 summarizes yields across different amines:

AmineTemperature (°C)Time (hours)Yield (%)
Pyridine60191.2
β-Picoline60189.5
γ-Picoline60188.7
Triethylamine601<50

Solvent Recovery and Cyclical Production

Benzene, though hazardous, remains the solvent of choice due to its low boiling point (80°C) and compatibility with amine recovery. The cyclical process involves:

  • Distilling benzene from the product mixture.

  • Regenerating pyridine from its hydrochloride via alkaline treatment.

  • Reusing both components in subsequent batches, minimizing raw material consumption.

Industrial-Scale Production Considerations

Equipment Design

Large-scale reactors require:

  • Propeller-type agitators to maintain homogeneity.

  • Reflux condensers to manage exothermic heat.

  • Vacuum distillation units for solvent recovery.

Challenges and Alternative Approaches

Emulsion Formation During Washing

Neutralization with ammonia often produces oil-in-water emulsions. Solutions include:

  • Adding excess benzene to reduce interfacial tension.

  • Prolonged agitation (≥30 minutes) to phase-separate layers .

Chemical Reactions Analysis

Types of Reactions

tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution Reactions: Products include substituted phosphates with various functional groups.

    Oxidation and Reduction Reactions: Products depend on the specific reagents used.

    Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.

Scientific Research Applications

tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds for Comparison :

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) : Chlorinated analog with three chlorine atoms per propyl group.

Tris(2,3-dibromopropyl) phosphate (Tris-BP) : Brominated analog with two bromine atoms per propyl group.

Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP) : Chlorinated OPFRs with fewer halogen substitutions.

Table 1: Chemical and Physical Properties
Property Tris(1,3-dibromopropan-2-yl) phosphate TDCPP Tris-BP TCEP TCPP
Molecular Formula C₉H₁₅Br₆O₄P (inferred) C₉H₁₅Cl₆O₄P C₉H₁₅Br₆O₄P C₆H₁₂Cl₃O₄P C₉H₁₈Cl₃O₄P
Halogen Type Bromine Chlorine Bromine Chlorine Chlorine
Water Solubility Low (inferred) 0.7–1.3 mg/L Low High (7,000 mg/L) Moderate
Log Kow (Partition) High (bromine enhances lipophilicity) 3.65 ~4.0 (estimated) 1.4 2.5

Key Observations :

  • TDCPP and TCPP exhibit higher water solubility than brominated analogs, influencing their environmental distribution .

Toxicity Profiles

Table 2: Toxicity and Health Impacts
Compound Genotoxicity Carcinogenicity Endocrine Disruption Key Findings
This compound Likely high (inferred) Suspected Potential Brominated analogs are associated with DNA damage and metabolic disruption .
TDCPP Yes Yes (rodents) Yes Causes tumors in rats; activates estrogen receptor pathways .
Tris-BP Yes Yes Not reported Metabolizes into genotoxic intermediates (e.g., 2,3-dibromopropanol) .
TCEP No No No Low acute toxicity but persistent in environments .

Key Observations :

  • Brominated OPFRs like Tris-BP exhibit higher genotoxicity due to stable reactive intermediates formed during metabolism .
  • TDCPP is a confirmed carcinogen in rodents and an endocrine disruptor, unlike TCPP and TCEP .

Environmental Presence and Regulation

Table 3: Environmental Detection and Regulatory Status
Compound Environmental Media Concentration Ranges Regulatory Status
This compound Limited data Not available Restricted in some jurisdictions (inferred)
TDCPP Indoor dust, water, biota 2.5–740 ng/L (water) Restricted in EU and electronics (e.g., Lenovo)
Tris-BP Historical use in textiles Phased out in 1970s Banned in children’s products (US)
TCEP/TCPP Surface water, dust Up to 1,175 ng/L (water) Partial restrictions in EU

Key Observations :

  • TDCPP is ubiquitous in indoor environments, detected in 99% of dust samples .
  • Tris-BP was phased out due to mutagenicity in urine of exposed children , while TDCPP remains widely used despite similar concerns.

Q & A

Q. What are the optimal analytical methods for detecting tris(1,3-dibromopropan-2-yl) phosphate in environmental and biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for its high sensitivity and specificity, especially for polar metabolites. Use reversed-phase C18 columns with methanol/water gradients to separate Tris-DBPP from matrix interferences .
  • Gas Chromatography with Electron Capture Detection (GC-ECD) is effective for quantifying intact Tris-DBPP in environmental samples (e.g., dust, water). Derivatization may be required to enhance volatility .
  • Quality Control : Include isotopically labeled analogs (e.g., 13C^{13}\text{C}-Tris-DBPP) to correct for matrix effects and recovery losses. Report limits of detection (LOD) ≤ 0.1 ng/g in solid matrices .

Q. How can researchers synthesize this compound with high purity for experimental use?

Methodological Answer:

  • Step 1 : React 1,3-dibromo-2-propanol with phosphorus oxychloride (POCl3_3) in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials and byproducts.
  • Validation : Confirm purity (>98%) using 1H^{1}\text{H} and 31P^{31}\text{P} NMR spectroscopy. Compare retention times with commercial standards in HPLC .

Advanced Research Questions

Q. How do conflicting toxicity data between in vitro and in vivo models for Tris-DBPP inform risk assessment?

Methodological Answer:

  • Data Reconciliation : Conduct translatability assays comparing metabolic activation pathways. For example, human liver microsomes may lack specific cytochrome P450 isoforms (e.g., CYP2B6) that convert Tris-DBPP to mutagenic intermediates in rodents .
  • Dose-Response Modeling : Apply benchmark dose (BMD) modeling to harmonize discrepancies. Prioritize in vivo data from chronic exposure studies (e.g., rodent carcinogenicity assays showing hepatocellular adenomas at ≥50 mg/kg/day) .
  • Systematic Review : Follow protocols like the EPA’s Draft Risk Evaluation for TCEP (a structural analog), which integrates epidemiological, in vivo, and in vitro data using weight-of-evidence criteria .

Q. What experimental designs are recommended to assess the environmental persistence and bioaccumulation potential of Tris-DBPP?

Methodological Answer:

  • Persistence Testing : Use OECD 309 (water-sediment systems) to measure half-life (t1/2t_{1/2}). Tris-DBPP’s brominated alkyl chains may resist hydrolysis (t1/2t_{1/2} >60 days in pH 7–9) but degrade via photolysis in UV-exposed aquatic systems .
  • Bioaccumulation : Determine bioconcentration factors (BCF) in zebrafish (Danio rerio) or Daphnia magna. Log KowK_{ow} values >3.5 suggest moderate bioaccumulation; however, rapid metabolic clearance in vertebrates may reduce BCF .
  • Field Studies : Analyze paired indoor dust and human serum samples to track exposure pathways. Correlate Tris-DBPP levels with building material leaching rates (e.g., polyurethane foam) .

Q. How can researchers resolve contradictions in carcinogenicity classifications for Tris-DBPP across regulatory agencies?

Methodological Answer:

  • Mechanistic Studies : Investigate genotoxicity endpoints (e.g., Ames test, micronucleus assay) and epigenetic effects (e.g., DNA methylation). Note that IARC classifies Tris-DBPP as Group 2A (“probable human carcinogen”) based on sufficient animal evidence, while EPA evaluations may differ due to exposure scenario assumptions .
  • Cross-Species Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in metabolic activation and detoxification pathways .
  • Epidemiological Data : Collaborate with cohorts exposed occupationally (e.g., electronics recycling workers) to assess cancer incidence rates, controlling for confounders like smoking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.